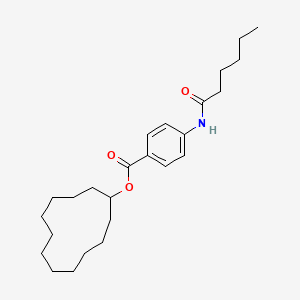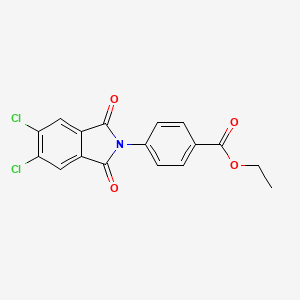![molecular formula C18H17N5O6 B11551699 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11551699.png)
(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}-N-フェニルブタンアミドは、ジニトロフェニル基、アセチルヒドラジン部分、およびフェニルブタンアミド骨格を含むユニークな構造によって特徴付けられる複雑な有機化合物です。
製造方法
合成経路と反応条件
(3E)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}-N-フェニルブタンアミドの合成は通常、ジニトロフェニルアセチルヒドラジン中間体の調製から始まる複数のステップを伴います。この中間体は、特定の条件下でN-フェニルブタンアミドと反応させて最終生成物を生成します。反応条件には、エタノールやメタノールなどの溶媒の使用と、反応を促進するための酸や塩基などの触媒が含まれることがよくあります。
工業的生産方法
この化合物の工業的生産には、自動反応器と連続フローシステムを使用して大規模合成を行う場合があります。これらの方法により、最終生成物の収率と純度が高くなります。温度、圧力、反応時間などの反応パラメータは、効率的な生産を実現するために最適化されます。
化学反応解析
反応の種類
(3E)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}-N-フェニルブタンアミドは、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は強力な酸化剤を使用して酸化することができ、対応する酸化物の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して実行できます。
置換: この化合物は求核置換反応を受けることができ、ジニトロフェニル基は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応は、所望の結果を得るために、特定の温度やpHレベルなどの制御された条件下で通常実行されます。
生成される主な生成物
これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化は酸化物を生成し、還元はアルコールまたはアミンを生成し、置換反応はさまざまな置換誘導体を生成する可能性があります。
科学研究の用途
(3E)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}-N-フェニルブタンアミドは、次のものを含むいくつかの科学研究の用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成のための前駆体として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての潜在的な用途を探求する研究が進行中です。
産業: 新しい材料の開発に使用され、医薬品や農薬の生産における中間体としても使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide typically involves multiple steps, starting with the preparation of the dinitrophenylacetylhydrazine intermediate. This intermediate is then reacted with N-phenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
(3E)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}-N-フェニルブタンアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。ジニトロフェニル基は、タンパク質や酵素と相互作用することが知られており、その活性を阻害する可能性があります。この化合物は、細胞シグナル伝達経路を干渉する可能性もあり、観察された生物学的効果につながります。
類似の化合物との比較
類似の化合物
酢酸エチル: 有機合成で使用される、同様のエステル官能基を持つ化合物。
2,4-ジブロモ-3,6-ジメチルフェニルアミン: 同様の芳香族置換パターンを持つ化合物。
ベナゼプリル関連化合物A: 医薬品研究で使用される、同様の構造的特徴を持つ化合物。
独自性
(3E)-3-{2-[(2,4-ジニトロフェニル)アセチル]ヒドラジニリデン}-N-フェニルブタンアミドを際立たせているのは、特定の化学反応性と生物活性を付与する官能基のユニークな組み合わせです。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar aromatic substitution patterns.
Benazepril related compound A: A compound with similar structural features, used in pharmaceutical research.
Uniqueness
What sets (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C18H17N5O6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-phenylbutanamide |
InChI |
InChI=1S/C18H17N5O6/c1-12(9-17(24)19-14-5-3-2-4-6-14)20-21-18(25)10-13-7-8-15(22(26)27)11-16(13)23(28)29/h2-8,11H,9-10H2,1H3,(H,19,24)(H,21,25)/b20-12+ |
InChIキー |
ODHDXVJNXYDIKY-UDWIEESQSA-N |
異性体SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide](/img/structure/B11551623.png)
![2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551633.png)
![4-bromo-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11551644.png)

![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11551658.png)

![2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11551667.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline](/img/structure/B11551678.png)
![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11551682.png)

![N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11551687.png)
![2-(3-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11551691.png)
![Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11551695.png)
![2-[(3-bromophenyl)amino]-N'-[(3Z)-hexan-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11551698.png)
